Benzoic acid, 3-(mercaptomethyl)-, methyl ester
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Overview
Description
Benzoic acid, 3-(mercaptomethyl)-, methyl ester is an organic compound characterized by the presence of a benzene ring substituted with a methyl ester and a mercaptomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid, 3-(mercaptomethyl)-, methyl ester can be synthesized through several methods. One common approach involves the esterification of 3-mercaptomethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of diazomethane, where 3-mercaptomethylbenzoic acid reacts with diazomethane in an ether solution to produce methyl 3-mercaptomethylbenzoate. This method is advantageous due to its high yield and mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of methyl 3-mercaptomethylbenzoate often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a cost-effective and environmentally friendly process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(mercaptomethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Benzoic acid, 3-(mercaptomethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of methyl 3-mercaptomethylbenzoate involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Benzoic acid, 3-(mercaptomethyl)-, methyl ester can be compared with other similar compounds, such as:
Methyl benzoate: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar ester functionality but with a propyl group.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
methyl 3-(sulfanylmethyl)benzoate |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3 |
InChI Key |
DOOJMMFHYWPLDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CS |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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